![molecular formula C21H21N3O3S B2501813 Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234945-85-7](/img/structure/B2501813.png)
Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound. Thiazoles, which are important heterocyclic compounds, exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Anticancer Properties
Antimicrobial Activity
Anti-Inflammatory Potential
Neuroprotective Effects
Antioxidant Activity
Cardiovascular Applications
Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In A. Kuznetsov (Ed.), Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1–18). IntechOpen. DOI: 10.5772/intechopen.93037
Mechanism of Action
Target of Action
The primary target of Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate is related to the benzothiazole structure, which has been found to have potent activity against M. tuberculosis
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis, suggesting that this compound may interact with its target to disrupt essential biological processes within the bacterium .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic or replication pathways ofM. tuberculosis .
Result of Action
Given its potential anti-tubercular activity, it may result in the inhibition of growth or death ofM. tuberculosis .
properties
IUPAC Name |
phenyl 4-[(1,3-benzothiazole-2-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(20-23-17-8-4-5-9-18(17)28-20)22-14-15-10-12-24(13-11-15)21(26)27-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAOTIKPFCCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate |
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